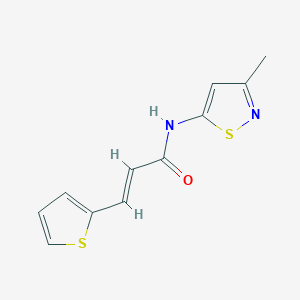

(E)-N-(3-methylisothiazol-5-yl)-3-(thiophen-2-yl)acrylamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-N-(3-methylisothiazol-5-yl)-3-(thiophen-2-yl)acrylamide, also known as MITA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic uses. MITA belongs to the class of isothiazole compounds that have been found to exhibit various pharmacological activities such as anti-inflammatory, anti-cancer, and anti-viral properties.

Aplicaciones Científicas De Investigación

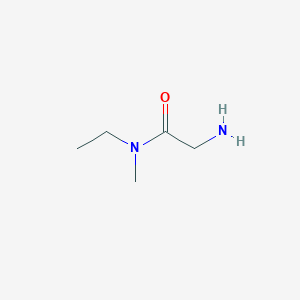

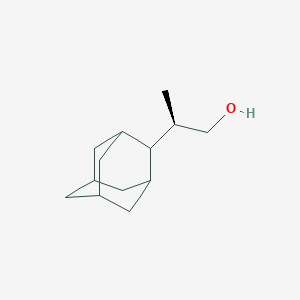

Optically Active Polyacrylamides

Research has explored the synthesis and radical polymerization of enantiopure acrylamide derivatives to yield optically active polymers. These polymers exhibit enhanced isotactic specificity and chiroptical properties, indicating their potential in chiral recognition and enantioselective applications. The study underlines the significance of Lewis acids in influencing polymerization and the resultant polymer's ability to discriminate enantiomers, particularly 1,1'-bi-2-naphthol, highlighting the role of tacticity in chiral recognition (Wei Lu et al., 2010).

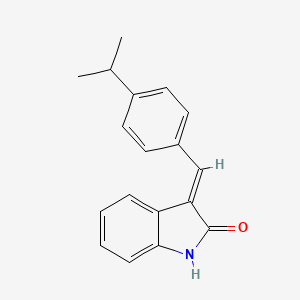

Novel S,N-Double Rearrangement

A novel chemical rearrangement involving 2-cyano-3-mercapto-3-(methyl-thio)acrylamide with benzoic acid, leading to the synthesis of structurally unique thiazinones, has been documented. This research provides valuable insights into the reactivity and potential synthetic applications of acrylamide derivatives in developing new compounds with possible biological activities (M. Yokoyama et al., 1981).

Isothiazolone Biocides' Reactivity

Investigations into the chemical reactivity of isothiazolone biocides with cysteine have uncovered oxidative interactions leading to disulfides and the formation of mercaptoacrylamide. This study contributes to understanding the chemical behavior of isothiazolone derivatives, such as N-methylisothiazol-3-one, and their potential applications in biocidal and antimicrobial activities (P. Collier et al., 1990).

Polymer Synthesis and Characterization

Research has been conducted on the synthesis of homopolymers from monosubstituted acrylamides containing amino acid moieties, such as N-acryloyl-l-phenylalanine methyl ester, via reversible addition−fragmentation chain transfer polymerization. This work emphasizes the controlled character of the polymerization, offering pathways to polymers with narrow polydispersity and enhanced isotacticity. Such polymers have implications for biomedical applications, including drug delivery systems (H. Mori et al., 2005).

Propiedades

IUPAC Name |

(E)-N-(3-methyl-1,2-thiazol-5-yl)-3-thiophen-2-ylprop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2OS2/c1-8-7-11(16-13-8)12-10(14)5-4-9-3-2-6-15-9/h2-7H,1H3,(H,12,14)/b5-4+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULSXJWAOGHQOSJ-SNAWJCMRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=C1)NC(=O)C=CC2=CC=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NSC(=C1)NC(=O)/C=C/C2=CC=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-(3-methylisothiazol-5-yl)-3-(thiophen-2-yl)acrylamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2392949.png)

![N-[2H-1,3-benzodioxol-5-yl(cyano)methyl]cyclopropanecarboxamide](/img/structure/B2392953.png)

![3-(4-Chlorobenzyl)-8-propionyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2392954.png)

![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2392955.png)

![N-benzyl-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2392959.png)

![Methyl 4-(2-(((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)amino)-2-oxoacetamido)benzoate](/img/structure/B2392965.png)

![(1S,6S)-7-Boc-3,7-diazabicyclo[4.2.0]octane](/img/structure/B2392968.png)

![3,5-dimethoxy-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2392971.png)